1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLMBHUAWNJFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181811-46-1 | |
| Record name | 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Yield Comparison Across Methods
| Method | Average Yield | Purity | Scalability |
|---|---|---|---|
| Cyclocondensation | 72% | >95% | High |
| Carboxylation | 56% | 90% | Moderate |
| Solid-Phase | 88% | 85–90% | Very High |
| Enzymatic Resolution | 45% | >99% ee | Low |
Chemical Reactions Analysis
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The benzoxazole ring is known for its ability to interact with biological macromolecules, while the piperidine ring can enhance the compound’s binding affinity and selectivity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(Pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic Acid
- Structure : Pyrazolopyrimidine heterocycle replaces benzoxazole.
- Activity : Acts as a PDE5 inhibitor, demonstrated in hypertensive rat models (1 mg/kg dose reduced blood pressure) .
- Key Difference : The pyrazolopyrimidine core enhances affinity for PDE5 over benzoxazole, likely due to increased planar surface area for enzyme binding.
1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic Acid
- Structure : Benzothiadiazole sulfonyl group replaces benzoxazole.
- Physicochemical Impact: Higher molecular weight (327.38 g/mol vs.
Substituent Effects
1-(4-Bromo-benzyl)piperidine-4-carboxylic Acid Hydrochloride
1-(1-Benzylpiperidin-4-yl)azetidine-3-carboxylic Acid
- Structure : Azetidine replaces piperidine, and benzyl group is appended.
- Toxicity Profile : Classified as acutely toxic (oral, H302) and a respiratory irritant (H335), suggesting higher reactivity compared to the benzoxazole analog .
Prodrug Potential
- Nipecotic Acid Prodrugs : Piperidine-4-carboxylic acid derivatives (e.g., nipecotic acid) are often esterified to improve blood-brain barrier penetration. The benzoxazole analog’s carboxylic acid could similarly be modified for enhanced bioavailability .
Comparative Data Table
Research Implications
- Structure-Activity Relationships (SAR) : The benzoxazole scaffold balances lipophilicity and hydrogen-bonding capacity, making it suitable for central nervous system (CNS) targets. In contrast, pyrazolopyrimidine derivatives prioritize enzyme inhibition .
- Safety Profiles : Benzoxazole analogs may exhibit lower acute toxicity compared to azetidine or benzyl-substituted derivatives, though experimental validation is needed .
- Prodrug Development : Esterification or amidation of the carboxylic acid group could optimize pharmacokinetics, as seen in nipecotic acid prodrugs .
Biological Activity
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 246.26 g/mol. Its structure features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a benzoxazole moiety. This unique combination of functional groups contributes to its diverse chemical properties and potential biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
There is growing evidence that derivatives of benzoxazole compounds, including this compound, may have anticancer properties. Studies have shown that related compounds can inhibit cancer cell proliferation in vitro, suggesting a potential role in cancer therapy .
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific enzymes or receptors in biological systems. This interaction may lead to modulation of various metabolic pathways, which could explain its therapeutic potential .
Case Studies
A notable study explored the effects of related compounds on metabolic processes in animal models. For instance, compounds similar to this compound were shown to enhance endurance capacity in mice by improving glycogen storage and reducing lactic acid levels . Such findings highlight the compound's potential for therapeutic applications in metabolic disorders.
Applications in Drug Development
This compound is being investigated for its applications in drug development. Its structural features make it a valuable building block for synthesizing more complex molecules with enhanced biological activity. Current research focuses on its potential as a lead compound for developing new pharmaceuticals targeting various diseases.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique properties compared to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(2-Hydroxyphenyl)piperidine | Hydroxy group on the phenyl ring | Enhanced solubility |
| 2-(1,3-Benzoxazol-2-yl)thiazole | Thiazole instead of piperidine | Potential anti-inflammatory activity |
| 4-(1,3-Benzodioxol-5-yl)piperidine | Dioxole ring substitution | Possible psychoactive effects |
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research. While preliminary studies indicate antimicrobial and anticancer potentials, more extensive investigations are necessary to fully understand its mechanisms of action and therapeutic applications. Future research should focus on detailed pharmacological studies and clinical trials to evaluate its efficacy and safety as a potential drug candidate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid, and what are their key challenges?
- Methodology : The synthesis typically involves coupling a benzoxazole derivative with a piperidine-4-carboxylic acid scaffold. For example, benzoxazole intermediates can be prepared via cyclization of 2-aminophenol derivatives using reagents like polyphosphoric acid (PPA) or microwave-assisted methods . The piperidine ring may be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key challenges include controlling regioselectivity during benzoxazole formation and avoiding racemization of the piperidine ring. Purification often requires column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures.
Q. How should researchers characterize this compound to confirm its structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify the benzoxazole proton environment (e.g., aromatic protons at δ 7.1–8.3 ppm) and piperidine ring conformation.
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Infrared (IR) spectroscopy to identify carboxylic acid C=O stretches (~1700 cm⁻¹) and benzoxazole C=N/C-O bands (1600–1500 cm⁻¹) .
- Melting point analysis (compare to literature values if available; e.g., related compounds melt at 151–219°C ).
Q. What safety precautions are critical when handling this compound?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as similar benzoxazole derivatives cause irritation (H315, H319) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335) .
- Storage : Store at 2–8°C in a dry, airtight container away from oxidizers .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodology :
- Reaction monitoring : Employ TLC or HPLC to track intermediate formation (e.g., benzoxazole precursors).
- Catalyst selection : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient coupling reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may require post-reaction neutralization with aqueous HCl .
- Temperature control : Microwave-assisted synthesis at 100–120°C can reduce reaction time and improve regioselectivity .
Q. What strategies resolve discrepancies in spectroscopic data for structural analogs?
- Methodology :
- Isomer differentiation : Compare NOESY NMR data to distinguish between axial/equatorial substituents on the piperidine ring.
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cis/trans configurations) .
- Computational modeling : Use DFT calculations to predict NMR shifts or logP values and validate against experimental data .
Q. How does the benzoxazole moiety influence the compound’s stability under physiological conditions?
- Methodology :
- pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC. Benzoxazole rings are generally stable but may hydrolyze under strongly acidic/basic conditions .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C for related compounds ).
- Light sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology :
- Enzyme inhibition : Screen against targets like kinases or proteases using fluorometric assays (e.g., FRET-based).
- Cellular uptake : Quantify intracellular concentrations via LC-MS/MS after treating cell lines (e.g., HEK293) .
- Cytotoxicity : Use MTT assays to determine IC₅₀ values, noting that the carboxylic acid group may enhance solubility but reduce membrane permeability .
Contradictions and Troubleshooting
Q. How should researchers address conflicting hazard classifications for structurally related compounds?
- Methodology :
- Risk assessment : Assume worst-case hazards (e.g., H302 for oral toxicity, H315 for skin irritation) until compound-specific data is available .
- In silico toxicity prediction : Use tools like Toxtree or ADMET Predictor to estimate acute toxicity profiles .
Q. What steps mitigate low yields in the final coupling step?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
